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molecular formula C5H2Br2F3N3 B3218345 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine CAS No. 1188929-78-3

3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine

Cat. No. B3218345
M. Wt: 320.89 g/mol
InChI Key: ISQZDYMNEPTFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088920B2

Procedure details

To a solution of 22.5 g sodium acetate in 230 ml water was added 21.5 g 3,3-dibromo-1,1,1-trifluoropropanone at reflux and the mixture was refluxed for 10 min. The resulting solution was cooled to 0° C. in an acetone ice bath and added dropwise to a suspension of 19.5 g aminoacetamidine dihydrobromide in 250 ml methanol at −30° C. (dry ice acetone cooling) so that the temperature did not rise above −30° C. during the addition. To the resulting solution was added dropwise a solution of 12.285 g sodium hydroxide in 100 ml water. The mixture was then allowed to warm to room temperature (warm water bath) and then stirred at room temperature for 3 h. The dark reaction mixture was concentrated under aspirator vacuum to remove methanol and extracted with ethyl acetate (4 times). The phases were separated and the organic phase was washed with brine, treated with charcoal and dried with sodium sulfate and evaporated. To the concentrated yellow solution was added heptane and the mixture was seeded whereby crystallization was initiated. The mixture was stirred at room temperature to complete crystallization. The solid was collected by filtration to yield 8.81 g of the title compound as light yellow crystals. The aqueous layers were kept at room temperature for 72 h and then extracted (2 times) with ethyl acetate. The combined organic layers were treated with charcoal and sodium sulfate and evaporated. The residue was taken up in dichloromethane and heptane was added. The mixture was concentrated again until crystallization occurred. The solid was collected by filtration to yield another 2.06 g of the title compound as light yellow crystals. MS (M−H) at 162.1.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
aminoacetamidine dihydrobromide
Quantity
19.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
12.285 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[Br:6][CH:7](Br)[C:8](=O)[C:9]([F:12])([F:11])[F:10].[BrH:15].Br.[NH2:17][CH2:18][C:19]([NH2:21])=[NH:20].[OH-].[Na+]>O.CO>[Br:15][C:18]1[C:19]([NH2:21])=[N:20][C:8]([C:9]([F:12])([F:11])[F:10])=[C:7]([Br:6])[N:17]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
21.5 g
Type
reactant
Smiles
BrC(C(C(F)(F)F)=O)Br
Name
Quantity
230 mL
Type
solvent
Smiles
O
Step Two
Name
aminoacetamidine dihydrobromide
Quantity
19.5 g
Type
reactant
Smiles
Br.Br.NCC(=N)N
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
12.285 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
did not rise above −30° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under aspirator vacuum
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 times)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
ADDITION
Type
ADDITION
Details
treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
To the concentrated yellow solution was added heptane
CUSTOM
Type
CUSTOM
Details
whereby crystallization
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=NC(=C(N1)Br)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.81 g
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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